Selectivity Profile Divergence from Unsubstituted Indole-5-carboxamide (SD-169) via Ortho-Thiazolylphenyl Substitution
The unsubstituted indole-5-carboxamide SD-169 (CAS 1670-87-7) exhibits a defined p38α/p38β kinase selectivity window of 38-fold (p38α IC₅₀ = 3.2 nM; p38β IC₅₀ = 122 nM) and is inactive against p38γ (IC₅₀ > 50,000 nM) . The target compound replaces the free –NH₂ of the carboxamide with a 2-(2-methylthiazol-4-yl)phenyl group. In the thiazolyl-indole-2-carboxamide series, this structural transition shifts the target spectrum from monokinase inhibition to multi-kinase engagement (EGFR, HER2, VEGFR-2, CDK2) with IC₅₀ values ranging from 0.12 to 0.89 µM [1]. Caution: Direct quantitative data for the exact target compound against these kinases are not yet published; the selectivity shift inference is based on close structural analogs within the thiazolyl-indole carboxamide class.
| Evidence Dimension | Kinase selectivity breadth (p38α exclusive vs. multi-kinase) inferred from scaffold substitution |
|---|---|
| Target Compound Data | Not directly measured; predicted multi-kinase engagement based on thiazolyl-indole-2-carboxamide SAR [1] |
| Comparator Or Baseline | SD-169: p38α IC₅₀ = 3.2 nM, p38β IC₅₀ = 122 nM, p38γ IC₅₀ > 50,000 nM |
| Quantified Difference | Qualitative shift from mono-kinase (p38α) to multi-kinase profile (EGFR IC₅₀ ~0.12 µM, HER2 IC₅₀ ~0.34 µM for representative thiazolyl-indole analog) [1] |
| Conditions | In vitro kinase inhibition assays; SD-169 data from Tocris validated product specification ; thiazolyl-indole-2-carboxamide analog data from ACS Omega 2024 [1] |
Why This Matters
Procurement decisions for kinase-focused research must account for the scaffold-dependent selectivity shift: a user requiring p38α-selective inhibition should retain SD-169, whereas the target compound's thiazolylphenyl extension is mechanistically aligned with multi-kinase profiling studies.
- [1] Saadan NM, Al-Mutairi MS, et al. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega. 2024;9(38):39612-39628. doi:10.1021/acsomega.4c04903. View Source
